N-cyclopentyl-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2,6-dimethoxybenzamide: is an organic compound with the molecular formula C14H19NO3 It is a benzamide derivative characterized by the presence of a cyclopentyl group and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2,6-dimethoxybenzamide typically involves the condensation of 2,6-dimethoxybenzoic acid with cyclopentylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity. The choice of solvents and reagents may also be adjusted to reduce environmental impact and improve safety.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield 2,6-dimethoxybenzoic acid, while reduction of the amide group may produce N-cyclopentyl-2,6-dimethoxyaniline.
Scientific Research Applications
N-cyclopentyl-2,6-dimethoxybenzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2,6-dimethoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
N-cyclopentyl-2,6-dimethoxybenzamide can be compared with other benzamide derivatives, such as:
- N-cyclohexyl-2,6-dimethoxybenzamide
- N-cyclopentyl-3,5-dimethoxybenzamide
- N-cyclopentyl-2,4-dimethoxybenzamide
These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
349397-61-1 |
---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
N-cyclopentyl-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C14H19NO3/c1-17-11-8-5-9-12(18-2)13(11)14(16)15-10-6-3-4-7-10/h5,8-10H,3-4,6-7H2,1-2H3,(H,15,16) |
InChI Key |
XMAOSIAWTORGQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.